

BmK M1 Amino Acid Sequence and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



The primary structure of BmK M1 is a single polypeptide chain of 64 amino acids. Its sequence was determined through a combination of automated Edman degradation of the intact protein and its proteolytic fragments.

Table 1: Amino Acid Sequence and Key Properties of BmK M1

Feature	Value
Amino Acid Sequence	VRDGYIADDKNCAYFCGRNAYCNEECTKLKG ESGYCQWASGYGNACYCYKLPDHVRTKGPG RCH
Number of Residues	64
Molecular Weight (Da)	7151.2
Theoretical Isoelectric Point (pl)	8.5

Sequence data is based on Protein Data Bank entry 1SN1.

Three-Dimensional Structure of BmK M1

The tertiary structure of BmK M1 has been elucidated by X-ray crystallography. The toxin adopts a compact, globular fold stabilized by four intramolecular disulfide bonds. This structure is characteristic of scorpion alpha-toxins and features a conserved βαββ motif.



Table 2: Structural Details of BmK M1 (PDB ID: 1SN1)

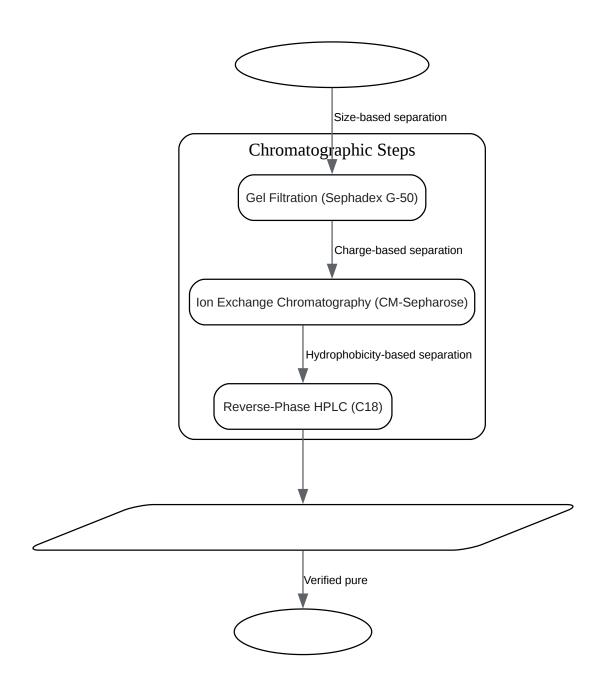
Structural Parameter	Description
Resolution	1.70 Å
Secondary Structure	- α-helix: 1 (residues 23-32) - β-sheet: 3 antiparallel strands (residues 2-5, 37-40, 45-48)
Disulfide Bridges	Cys12-Cys63, Cys16-Cys36, Cys22-Cys46, Cys26-Cys48

The spatial arrangement of the secondary structure elements forms a core scaffold from which loops extend. These loops, particularly the C-terminal tail, are critical for the toxin's interaction with its target receptor.

Experimental Protocols Purification of BmK M1 from Crude Venom

A multi-step chromatographic procedure is employed to isolate BmK M1 from the lyophilized venom of Buthus martensii Karsch.





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Caption: Experimental workflow for the purification of BmK M1.

• Solubilization: Lyophilized crude venom is dissolved in an appropriate buffer (e.g., ammonium acetate).



- Gel Filtration Chromatography: The dissolved venom is fractionated on a Sephadex G-50 column to separate proteins based on size.
- Ion Exchange Chromatography: Toxic fractions from the previous step are pooled and applied to a cation exchange column (e.g., CM-Sepharose). Elution is performed with a salt gradient.
- Reverse-Phase HPLC: The fraction containing BmK M1 is subjected to final purification using RP-HPLC on a C18 column with an acetonitrile gradient.
- Purity Verification: The homogeneity of the final product is confirmed by SDS-PAGE and its molecular mass is verified by mass spectrometry.

Amino Acid Sequence Determination

The primary structure of BmK M1 is determined as follows:

- Reduction and Alkylation: The disulfide bonds of the purified toxin are cleaved by reduction with a reagent like dithiothreitol (DTT), and the resulting free sulfhydryl groups are alkylated with iodoacetamide to prevent re-oxidation.
- Automated Edman Degradation: The N-terminal sequence of the reduced and alkylated toxin is determined using an automated protein sequencer.
- Enzymatic Digestion: To obtain internal sequences, the modified toxin is digested with proteases such as trypsin or S. aureus V8 protease.
- Peptide Separation and Sequencing: The resulting peptide fragments are separated by RP-HPLC, and each fragment is sequenced via Edman degradation.
- Sequence Assembly: The complete amino acid sequence is reconstructed by aligning the overlapping sequences of the N-terminus and the internal fragments.

Mechanism of Action and Signaling Pathway Interaction

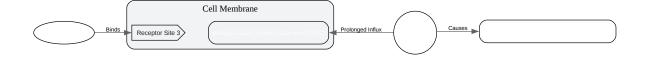


BmK M1 is classified as an α -like neurotoxin that modulates the activity of voltage-gated sodium channels (VGSCs) in excitable tissues.

Mechanism of Action: BmK M1 binds to receptor site 3 on the extracellular loop of the VGSC α -subunit. This interaction has two primary consequences:

- Inhibition of Inactivation: The toxin slows the fast inactivation of the sodium channel, leading to a persistent inward Na+ current.
- Shift in Voltage-Dependence: It can cause a hyperpolarizing shift in the voltage-dependence of channel activation, making the channel more likely to open at normal resting membrane potentials.

The net effect is an increased and prolonged influx of sodium ions, leading to membrane depolarization and hyperexcitability of neurons and muscle cells, which underlies the toxic effects.



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Caption: Interaction of BmK M1 with a voltage-gated sodium channel.

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